molecular formula C12H17NO4S B2891668 (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448060-18-1

(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2891668
CAS No.: 1448060-18-1
M. Wt: 271.33
InChI Key: RWVKXXVJBZEHTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl) -2-pyrazolines have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of new 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl) -2-pyrazolines have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2,5-Dimethylfuran is reported to be a clear yellow oily liquid with an aromatic caustic odor . It is highly flammable and insoluble in water .

Scientific Research Applications

Multistep Synthesis and Heteroannulation Reactions

One significant area of research is the development of methodologies for the synthesis of complex molecules through multistep reactions. For example, the synthesis of dimethyl sulfomycinamate, a product related to the sulfomycin family of thiopeptide antibiotics, demonstrates the capability of organic synthesis to produce highly functionalized compounds via Bohlmann-Rahtz heteroannulation. This process involves a series of reactions that result in the formation of 2,3,6-trisubstituted pyridines with total regiocontrol, showcasing the potential of complex organic syntheses in drug development and chemical biology (Bagley et al., 2005).

Crystal Structure and DFT Study

The crystal structure analysis and density functional theory (DFT) studies of compounds provide insights into their molecular configuration, which is crucial for understanding their physical and chemical properties. For instance, the analysis of boric acid ester intermediates with benzene rings through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction reveals detailed information on their molecular structure. DFT calculations allow for the comparison with experimental data, offering a deeper understanding of the compound's behavior and its electronic properties. Such studies are fundamental in materials science for the design of new molecules with tailored properties for specific applications (Huang et al., 2021).

Antimicrobial and Antimycobacterial Activities

Research into the antimicrobial and antimycobacterial activities of novel compounds is vital for the development of new therapeutic agents. The synthesis and evaluation of novel compounds, such as those derived from nicotinic acid hydrazide, indicate the potential for discovering new treatments against bacterial infections. These studies not only contribute to the field of medicinal chemistry but also address the growing concern of antibiotic resistance, highlighting the importance of ongoing research in finding effective antimicrobial agents (R.V.Sidhaye et al., 2011).

Organogelation and Thermal Properties

The study of organogelation behavior and thermal properties of supramolecular polymer networks introduces an application in materials science, where compounds like "(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone" could potentially play a role. Research in this area focuses on the synthesis and characterization of novel materials that can undergo sol-gel transitions, possess high crystallinity, and exhibit specific thermal behaviors. Such materials have potential applications in drug delivery systems, as sensors, or in the development of novel responsive materials (Nakamura et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antiviral activity. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Safety and Hazards

Safety and hazards associated with similar compounds have been documented. For instance, 2,5-Dimethylfuran is highly flammable and may be harmful by inhalation, ingestion, or skin absorption . It may cause irritation to the skin, eyes, and mucous membranes .

Future Directions

The future directions of research on similar compounds are promising. Indole derivatives, which share some structural similarities with the compound , have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8-6-11(9(2)17-8)12(14)13-5-4-10(7-13)18(3,15)16/h6,10H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVKXXVJBZEHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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